![molecular formula C15H10F3NO B1403313 3-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile CAS No. 1261742-02-2](/img/structure/B1403313.png)
3-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. The InChI code for “3-Methoxy-4-(trifluoromethyl)benzonitrile” is1S/C9H6F3NO/c1-14-8-4-6 (5-13)2-3-7 (8)9 (10,11)12/h2-4H,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Computational Study on Corrosion Inhibition
- Application: Used in corrosion inhibition studies, particularly in the context of iron.
- Details: A computational study investigated novel quinoline derivatives for their corrosion inhibition properties on iron, using quantum chemical and molecular dynamics simulation approaches. This is relevant due to the structural similarity of these derivatives to 3-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile (Erdoğan et al., 2017).
Catalysis in Methoxymethylation Reactions
- Application: Acts as a catalyst in methoxymethylation reactions.
- Details: Bismuth triflate, a compound structurally related to 3-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile, was used to catalyze methoxymethylation reactions of alcohols and carboxylic acids with dimethoxymethane in acetonitrile, showing its utility in organic synthesis (Sreedhar et al., 2005).
Synthesis of Novel Schiff Bases
- Application: Utilized in the synthesis of novel Schiff bases.
- Details: A study synthesized novel Schiff bases using derivatives structurally similar to 3-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile, demonstrating its relevance in creating compounds with potential antimicrobial activity (Puthran et al., 2019).
Solvatochromic Behavior Studies
- Application: Used in studying solvatochromic behavior in various solvents.
- Details: Research on compounds like 5-(5-(4-methoxyphenyl)thiophen-2-yl)thiophene-2-carbonitrile, related to 3-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile, explored their photophysical properties in different solvents, which is crucial for understanding solvatochromic behavior (Dappour et al., 2019).
properties
IUPAC Name |
2-methoxy-4-[4-(trifluoromethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c1-20-14-8-11(2-3-12(14)9-19)10-4-6-13(7-5-10)15(16,17)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIGNUYBDGATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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